5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
62035-99-8 |
|---|---|
Molecular Formula |
C8H4Cl3N3O |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H4Cl3N3O/c9-4-2-6(11)5(10)1-3(4)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
BYQIRBZFRKGRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NN=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4,5-trichlorobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting promising potential for developing new antibiotics .
Agricultural Applications
The compound has also been explored for its use as a pesticide and herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for controlling unwanted vegetation.
Case Study: Herbicidal Efficacy
Research conducted at a leading agricultural university demonstrated that formulations containing 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine effectively reduced weed populations by up to 85% when applied at recommended rates .
Materials Science
In materials science, this compound is being studied for its potential application in creating novel materials with enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Compositions
A recent study investigated the incorporation of 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine into polymer matrices. The results showed improved thermal degradation temperatures and mechanical properties compared to control samples without the compound .
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | MIC = 16 µg/mL against Staphylococcus aureus |
| Agriculture | Herbicide | 85% reduction in weed populations |
| Materials Science | Polymer enhancement | Improved thermal stability |
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Research Findings and Limitations
- Trimethoxyphenyl Analogues : Demonstrated anticancer activity with GI₅₀ values comparable to standard chemotherapeutics .
- Structural Flexibility : Substituents like methoxy, methyl, or thienyl groups modulate electronic properties and bioactivity, but the trichlorophenyl group’s impact remains underexplored.
- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence, necessitating further experimental validation.
Biological Activity
5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 264.496 g/mol
- CAS Number : 62035-99-8
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. The compound 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
A study conducted on a series of oxadiazole compounds showed that those with a similar structure exhibited significant growth inhibition in several cancer cell lines. For instance, compound 6h , a related oxadiazole, showed percent growth inhibitions (PGIs) against multiple cell lines as follows:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the trichlorophenyl substitution may enhance the anticancer activity of the oxadiazole scaffold .
Antimicrobial Activity
In addition to its anticancer properties, 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine has shown potential antimicrobial activity. A comparative analysis of oxadiazole derivatives indicated that certain modifications could lead to enhanced activity against bacterial strains.
Case Studies
- Antibacterial Activity : Research highlighted that oxadiazoles with electron-withdrawing groups exhibited improved antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis and cell wall integrity.
Structure-Activity Relationship (SAR)
The biological activity of 5-(2,4,5-trichlorophenyl)-1,3,4-oxadiazol-2-amine can be attributed to its structural features:
- Chlorine Substituents : The presence of three chlorine atoms enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Ring : This heterocyclic structure is known for its ability to interact with biological targets effectively.
Summary of SAR Findings
| Structural Feature | Impact on Activity |
|---|---|
| Trichlorophenyl Group | Increases anticancer potency |
| Oxadiazole Framework | Essential for bioactivity |
| Electron-Withdrawing Groups | Enhances antimicrobial action |
Q & A
Q. What are the optimal synthetic pathways for 5-(2,4,5-Trichlorophenyl)-1,3,4-oxadiazol-2-amine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or through coupling reactions using trichlorophenyl precursors. Key steps include:
- Precursor selection : Use 2,4,5-trichlorobenzoyl chloride or hydrazine derivatives as starting materials .
- Cyclization conditions : Employ polyphosphoric acid (PPA) or carbodiimide-based coupling agents under reflux to form the oxadiazole ring .
- Yield optimization : Monitor temperature (80–120°C) and reaction time (6–12 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
- Example Data :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| PPA cyclization | 68 | 92 | |
| Carbodiimide coupling | 75 | 95 |
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR , and X-ray crystallography for unambiguous confirmation:
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use one-dose screening (10 µM) followed by dose-response (IC₅₀) assays:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines .
- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µg/mL considered active) .
- Controls : Include doxorubicin (anticancer) and ascorbic acid (antioxidant) for validation .
Advanced Research Questions
Q. How can conflicting data on its biological activity (e.g., antioxidant vs. cytotoxicity) be resolved?
- Methodological Answer : Apply mechanistic studies to differentiate on-target effects from nonspecific toxicity:
ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) modulation .
Apoptosis assays : Perform Annexin V/PI staining to confirm programmed cell death pathways .
Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 3 indicates therapeutic potential .
Q. What theoretical frameworks guide the study of its environmental fate and ecotoxicological impact?
- Methodological Answer : Align with Project INCHEMBIOL principles for environmental risk assessment :
- Physicochemical properties : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated aquatic systems .
- Trophic transfer studies : Expose Daphnia magna (primary consumers) and zebrafish to assess biomagnification .
Q. How can computational methods predict its interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. What experimental designs minimize bias in assessing structure-activity relationships (SAR)?
- Methodological Answer : Adopt split-plot randomized block designs to control variables :
- Blocking : Group assays by batch (e.g., reagent lot, operator).
- Factorial variations : Test substituent effects (e.g., Cl vs. CF₃ at the phenyl position) .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) .
Data Analysis & Theoretical Integration
Q. How should researchers reconcile discrepancies between experimental and computational data?
- Methodological Answer : Apply multi-model validation :
Benchmark computational methods : Compare DFT (B3LYP) vs. MP2 for energy calculations .
Experimental cross-checks : Validate docking poses with mutagenesis (e.g., alanine scanning) .
Error analysis : Report root-mean-square deviations (RMSD) between predicted and observed structures .
Q. What role does crystallographic data play in refining synthetic protocols?
- Methodological Answer : X-ray data informs crystal engineering to enhance solubility or stability:
- Packing analysis : Identify π-π stacking or hydrogen-bonding motifs affecting crystallinity .
- Co-crystallization : Use succinic acid or PEG derivatives to modify dissolution rates .
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., heterocyclic drug design)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
